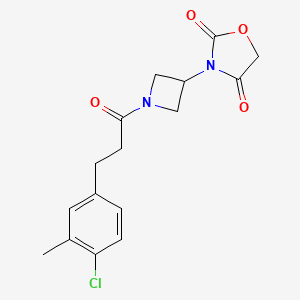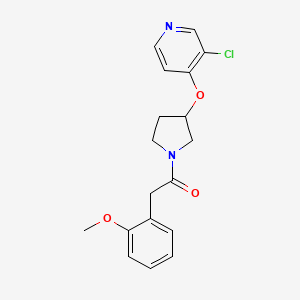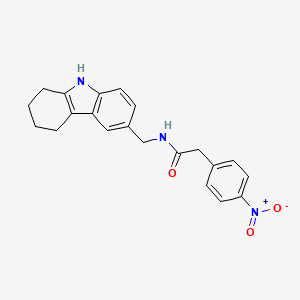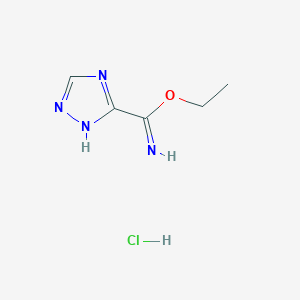
3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic compound characterized by its unique structural features. This compound contains an azetidine ring, an oxazolidine ring, and a chlorinated phenyl group, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorinated Phenyl Group: This step may involve Friedel-Crafts acylation or other electrophilic aromatic substitution reactions.
Formation of the Oxazolidine Ring: This can be accomplished through cyclization reactions involving amino alcohols and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(1-(3-(4-Chlorophenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione
- 3-(1-(3-(4-Methylphenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione
Uniqueness
3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione is unique due to the presence of both a chlorinated phenyl group and a methyl group, which can influence its chemical reactivity and biological activity. This dual substitution pattern distinguishes it from other similar compounds and may confer specific properties that are valuable in research and industrial applications.
特性
IUPAC Name |
3-[1-[3-(4-chloro-3-methylphenyl)propanoyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4/c1-10-6-11(2-4-13(10)17)3-5-14(20)18-7-12(8-18)19-15(21)9-23-16(19)22/h2,4,6,12H,3,5,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVUQHDFERTXFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2CC(C2)N3C(=O)COC3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-(4-ethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2475243.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2475244.png)

![(2E)-2-(BENZENESULFONYL)-3-[(2,5-DIMETHYLPHENYL)AMINO]-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE](/img/structure/B2475248.png)


![4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B2475253.png)
![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2475256.png)
![(2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate](/img/structure/B2475257.png)
![2-(2-fluorophenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide](/img/structure/B2475258.png)


![N-(3-chlorophenyl)-2-{[7-oxo-2-(piperidin-1-yl)-6-propyl-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2475263.png)

